2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
CAS No.:
Cat. No.: VC14540558
Molecular Formula: C41H32O27
Molecular Weight: 956.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H32O27 |
|---|---|
| Molecular Weight | 956.7 g/mol |
| IUPAC Name | 2-[13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |
| Standard InChI | InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50) |
| Standard InChI Key | YGVHOSGNOYKRIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |
Introduction
Chemical Structure and Molecular Properties
Tetracyclic Framework and Functional Groups
The compound’s backbone consists of a tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa ring system, which integrates four oxygen atoms into its polycyclic architecture. This framework is further decorated with three 3,4,5-trihydroxybenzoyl groups at positions 5, 7, and 21, contributing to its high molecular weight of 956.7 g/mol. The presence of multiple ester linkages (e.g., at C-5, C-7, and C-21) and a central acetic acid moiety at C-11 introduces both hydrophilicity and structural rigidity.
The stereochemical complexity of the molecule arises from its seven stereocenters, which are critical for its three-dimensional conformation and potential interactions with biological targets. Computational models suggest that the 3,4,5-trihydroxybenzoyl groups adopt a pseudo-axial orientation, enabling hydrogen bonding with solvent molecules or protein residues .
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₃₂O₂₇ |
| Molecular Weight | 956.7 g/mol |
| IUPAC Name | 2-[13,17,18-Trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but analogous structures exhibit distinct signals for aromatic protons (δ 6.8–7.2 ppm) and ester carbonyl carbons (δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular formula via a peak at m/z 956.7 ([M-H]⁻).
Synthetic Strategies and Challenges
Multi-Step Synthesis via Ring-Closing Metathesis
The synthesis of this compound begins with tetramic acid derivatives, which undergo sequential acylation and Wittig olefination to install the 3-(hepta-2,6-dienoyl) side chain . A pivotal step involves Grubbs type-II catalyst-mediated ring-closing metathesis (RCM) to form the macrocyclic core. This reaction proceeds with high E-selectivity, yielding the tetracyclic intermediate in 54–66% yield . Subsequent hydrogenation and deprotection steps introduce the acetic acid moiety and finalize the stereochemistry.
Key challenges include:
-
Low Yields in Macrocyclization: The RCM step suffers from competing oligomerization, necessitating dilute conditions (0.01 M) and slow reagent addition .
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Stereochemical Control: Epimerization at C-11 and C-14 occurs during silyl enol ether formation, requiring chiral auxiliaries or asymmetric catalysis.
-
Purification Difficulties: The compound’s polarity complicates chromatographic separation, often necessitating countercurrent distribution or preparative HPLC .
Alternative Routes via Tetramic Acid Rearrangement
Recent efforts have explored rearranging tetramic acid precursors to bypass the metathesis step. For example, 4-O-acylation of tetramate 14 with 6-heptenoic acid generates a keto-ester intermediate, which undergoes Claisen condensation to form the tetracyclic skeleton. While this route avoids transition-metal catalysts, it introduces regioselectivity issues during the condensation step.
Biological Activity and Mechanism of Action
Hypothesized Tubulin Interaction
Though direct studies are lacking, structural analogs such as 1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]benzene exhibit tubulin polymerization inhibition by binding to the colchicine site . Molecular docking simulations suggest that the 3,4,5-trihydroxybenzoyl groups of the subject compound interact with β-tubulin’s T7 loop via hydrogen bonds, while the tetracyclic core occupies the hydrophobic pocket near α-tubulin’s B-ring . This dual binding mode could disrupt microtubule dynamics, analogous to combretastatin A-4 derivatives .
Challenges in Pharmaceutical Development
Poor Bioavailability
The compound’s high molecular weight (956.7 g/mol) and excessive hydrogen-bond donors (12 OH groups) limit intestinal absorption. Prodrug strategies, such as peracetylation or glycosylation, are under investigation to improve membrane permeability.
Metabolic Instability
Phase II metabolism studies in hepatocytes reveal rapid glucuronidation of the phenolic hydroxyls, with a half-life of <15 minutes . Structural modifications to block metabolically vulnerable sites (e.g., replacing C-17 OH with fluorine) are being explored.
Future Directions and Research Opportunities
Targeted Synthesis of Simplified Analogues
Fragment-based approaches aim to retain bioactivity while reducing complexity. For instance, truncating the tetracyclic core to a bicyclic system and replacing two 3,4,5-trihydroxybenzoyl groups with methoxy substituents has yielded analogues with improved solubility (log P = 1.2 vs. -0.8 for the parent compound).
Exploration of Anticancer Efficacy
Preliminary screens against the NCI-60 panel are warranted to identify sensitive cancer types. Given the structural resemblance to tubulin inhibitors, triple-negative breast cancer (MDA-MB-231) and ovarian cancer (SK-OV-3) lines are priority targets .
Development of Enantioselective Catalysts
Asymmetric hydrogenation catalysts, such as Ir-(P-Phos) complexes, could enable enantioselective synthesis of the C-11 acetic acid moiety, avoiding costly chiral resolutions .
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